molecular formula C10H14ClN3O B11812428 N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide

Cat. No.: B11812428
M. Wt: 227.69 g/mol
InChI Key: ZPCVBKSOLUTGFY-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is an organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a carboxamide group attached to the pyrimidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and tert-butylamine .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro substituent can influence the binding affinity and specificity of the compound towards its targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is unique due to the combination of the tert-butyl group, chloro substituent, and carboxamide group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-tert-butyl-2-chloro-6-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H14ClN3O/c1-6-5-7(13-9(11)12-6)8(15)14-10(2,3)4/h5H,1-4H3,(H,14,15)

InChI Key

ZPCVBKSOLUTGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

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